METHYL 5-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that features a benzodioxole moiety, a morpholine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
Amination: The benzodioxole derivative is then reacted with an appropriate amine to introduce the amino group.
Coupling with Morpholine: The intermediate is then coupled with morpholine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: Finally, the product is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or benzoate moieties.
Reduction: Reduced forms of the ester or amino groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
METHYL 5-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of METHYL 5-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in the rest of its structure.
1-[(2S,3R)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea: Another compound with a benzodioxole moiety but with a different overall structure.
Uniqueness
METHYL 5-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of a benzodioxole moiety, a morpholine ring, and a benzoate ester. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C20H22N2O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 5-(1,3-benzodioxol-5-ylmethylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H22N2O5/c1-24-20(23)16-11-15(3-4-17(16)22-6-8-25-9-7-22)21-12-14-2-5-18-19(10-14)27-13-26-18/h2-5,10-11,21H,6-9,12-13H2,1H3 |
InChI Key |
XYNHSYFNMAMSBH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)NCC2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NCC2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.